ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate
Overview
Description
Ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of a pyrrolidine ring substituted with a phenyl group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with an appropriate amine and a phenyl-substituted anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to facilitate the formation of the pyrrolidine ring and the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anticonvulsant properties and its ability to interact with voltage-gated sodium channels and calcium channels.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to pain models and neuropathic pain.
Mechanism of Action
The mechanism of action of ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate involves its interaction with molecular targets such as voltage-gated sodium channels and calcium channels. These interactions can modulate the flow of ions across cell membranes, thereby affecting neuronal excitability and pain perception .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: Similar in structure but with different substituents on the pyrrolidine ring.
Methyl 2-(2,5-dioxopyrrolidin-1-yl)acetate: Similar ester but with a methyl group instead of an ethyl group.
Uniqueness
Ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific ion channels makes it a valuable compound for medicinal research .
Properties
IUPAC Name |
ethyl 2-(2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-2-19-13(17)9-15-12(16)8-11(14(15)18)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPWQTIFRJRHIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983073 | |
Record name | Ethyl (2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64505-33-5 | |
Record name | Acetic acid, 2-(2-phenylsuccinimido)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064505335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (2,5-dioxo-3-phenylpyrrolidin-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70983073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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